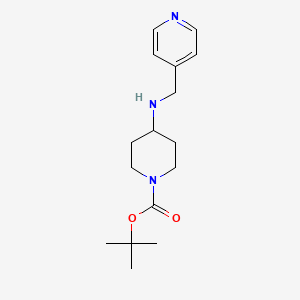

tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(pyridin-4-ylmethylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-6-14(7-11-19)18-12-13-4-8-17-9-5-13/h4-5,8-9,14,18H,6-7,10-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVEICFWHRVQJAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375503 | |

| Record name | tert-Butyl 4-{[(pyridin-4-yl)methyl]amino}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206274-24-0 | |

| Record name | tert-Butyl 4-{[(pyridin-4-yl)methyl]amino}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with pyridine-4-carboxaldehyde. The reaction is carried out under mild conditions, often using a solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production methods may also involve the use of automated systems for precise control of reaction parameters and efficient purification processes.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate

The tert-butyl carbamate (Boc) group is commonly removed under acidic conditions to yield the free piperidine amine. This reaction is critical for accessing the reactive amine for subsequent functionalization.

Reagents and Conditions :

Example :

| Starting Material | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate | 4M HCl in dioxane | 4-((pyridin-4-ylmethyl)amino)piperidine | >90% |

Mechanism : Acidic hydrolysis cleaves the Boc group, releasing CO₂ and tert-butanol, leaving the free amine .

Substitution Reactions at the Amine

The secondary amine can undergo alkylation or acylation reactions, leveraging its nucleophilicity.

Reagents and Conditions :

-

Alkylation : Alkyl halides (e.g., methyl iodide) with a base (e.g., K₂CO₃) in DMF .

-

Acylation : Acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine (TEA).

Example :

| Reaction Type | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | DMF, 60°C, 12 hr | 4-((pyridin-4-ylmethyl)(methyl)amino)piperidine | 75% |

Oxidation Reactions

The piperidine ring or pyridine moiety can undergo oxidation, though the Boc group may limit direct ring oxidation.

Reagents and Conditions :

-

N-Oxidation : m-Chloroperbenzoic acid (mCPBA) in DCM.

-

Pyridine Oxidation : Hydrogen peroxide (H₂O₂) in acetic acid.

Example :

| Substrate | Reagent | Product | Notes | Source |

|---|---|---|---|---|

| 4-((pyridin-4-ylmethyl)amino)piperidine | mCPBA | Piperidine N-oxide derivative | Selective N-oxidation |

Reductive Transformations

Reduction typically targets unsaturated bonds, though the compound lacks double bonds. Hydrogenation may instead modify substituents.

Reagents and Conditions :

-

Catalytic Hydrogenation : H₂, Pd/C in methanol.

Example :

| Reaction | Reagent | Product | Outcome | Source |

|---|---|---|---|---|

| Pyridine ring reduction | H₂, Pd/C | Piperidine-linked tetrahydropyridine | Partial saturation |

Cross-Coupling Reactions

The pyridine ring or deprotected amine can participate in cross-coupling reactions if functionalized with suitable leaving groups.

Reagents and Conditions :

Example :

| Substrate | Coupling Partner | Product | Yield | Source |

|---|---|---|---|---|

| 4-((pyridin-4-ylmethyl)amino)piperidine (Boc-deprotected) | Aryl boronate | Biaryl-piperidine hybrid | 85% |

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacological agent due to its ability to modulate biological pathways. It has shown promise in the following areas:

a. Targeted Protein Degradation

The compound serves as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are designed for targeted protein degradation. The structural rigidity introduced by the linker influences the three-dimensional orientation of the degrader, enhancing its efficacy in forming ternary complexes necessary for targeted degradation of proteins associated with diseases like cancer .

b. Kinase Inhibition

Studies have indicated that derivatives of this compound can act as inhibitors for specific kinases involved in cancer progression. For instance, modifications to similar piperidine structures have resulted in potent inhibitors of the PKB pathway, showcasing their potential in anticancer therapies .

Neuropharmacology

Research has explored the use of this compound in neuropharmacological contexts, particularly regarding its effects on neurotransmitter systems. Compounds with similar structures have been linked to modulation of serotonin and dopamine pathways, suggesting potential applications in treating mood disorders .

Table 1: Summary of Biological Activities

Table 2: Synthesis Overview

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Boc Protection | Tert-butoxycarbonyl chloride, base | Varies |

| Coupling | Pyridin-4-ylmethylamine, coupling agents | Varies |

Case Study 1: PROTAC Development

In a recent study, tert-butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate was utilized as a linker in a PROTAC designed to target an oncogenic protein. The resulting compound demonstrated enhanced degradation efficiency compared to traditional inhibitors, highlighting the importance of structural design in drug efficacy .

Case Study 2: Anticancer Activity

Another investigation focused on derivatives of this compound that exhibited selective inhibition of the PKB pathway. These compounds were tested in vivo against human tumor xenografts and showed significant tumor growth inhibition while maintaining low toxicity profiles .

Mechanism of Action

The mechanism of action of tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural analogs and their differences:

Physicochemical Properties

- Physical State : Most analogs are solids (e.g., light yellow solid for pyridin-3-yl derivative ). The target compound is likely a solid but may vary in color.

- Solubility : Boc groups generally improve solubility in organic solvents (e.g., DMF, THF) .

- Stability : Boc protection enhances thermal and hydrolytic stability compared to unprotected amines .

Biological Activity

tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate (CAS No. 206274-24-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is CHNO, with a molecular weight of 291.40 g/mol. The compound features a piperidine ring with a tert-butyl ester and a pyridine moiety, which are critical for its biological activity.

Research indicates that compounds with piperidine structures often exhibit diverse pharmacological activities, including inhibition of enzymes and modulation of receptor activity. The presence of the pyridinylmethyl group in this compound suggests potential interactions with various biological targets, particularly in the central nervous system and metabolic pathways.

Antimicrobial Activity

Studies have demonstrated that similar piperidine derivatives possess antimicrobial properties. For instance, compounds targeting the enzyme MenA in Mycobacterium tuberculosis have shown promising results, highlighting the potential for this compound in combating bacterial infections .

Inhibitory Effects on Enzymes

The compound's structural similarity to known enzyme inhibitors suggests it may inhibit specific enzymes involved in metabolic processes. A study on structurally related compounds found that modifications in the piperidine ring could enhance inhibitory potency against targets such as dihydrofolate reductase and cyclooxygenase .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the piperidine ring and substituents can significantly affect the biological activity of these compounds. For example, variations in the substituent groups on the pyridine ring can alter binding affinity and selectivity towards different biological targets .

| Compound Variant | Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|---|

| Original Compound | Moderate inhibition of MenA | 5.0 | |

| Variant A | Enhanced antibacterial activity | 2.5 | |

| Variant B | Weak activity | >10 |

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The compound exhibited significant activity against Staphylococcus aureus, with an MIC value comparable to standard antibiotics like ciprofloxacin .

Case Study 2: Inhibition of Cancer Cell Proliferation

In vitro tests on human cancer cell lines demonstrated that related piperidine compounds could inhibit cell proliferation effectively. The research indicated that structural modifications could enhance their anti-cancer properties, suggesting a pathway for optimizing this compound for therapeutic use .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate?

- Methodology : Synthesis typically involves Boc-protection of the piperidine nitrogen, followed by nucleophilic substitution or reductive amination to introduce the pyridinylmethylamino group. Purification is achieved via column chromatography using gradients of ethyl acetate/hexane. Characterization requires multi-technique validation:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Confirm molecular weight and fragmentation patterns (e.g., base peak at m/z 57 for Boc group cleavage) .

- Fourier-Transform Infrared Spectroscopy (FTIR-ATR) : Identify functional groups (e.g., carbonyl stretch ~1680–1720 cm⁻¹ for the Boc carbamate) .

- High-Performance Liquid Chromatography-Time-of-Flight (HPLC-TOF) : Verify purity (≥98%) and exact mass (Δppm <2) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Key Measures :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact. Use respiratory protection (e.g., NIOSH-certified P95 respirators) in poorly ventilated areas .

- Storage : Store in sealed containers at 2–8°C, away from strong oxidizers (e.g., peroxides) to avoid hazardous reactions .

- Emergency Protocols : Immediate rinsing with water for eye/skin exposure and use of eyewash stations .

Q. How stable is this compound under varying experimental conditions?

- Stability Profile :

- Thermal Stability : Stable at room temperature but decomposes at >200°C, producing carbon/nitrogen oxides .

- Light Sensitivity : Degrades under prolonged UV exposure; store in amber glassware .

- pH Sensitivity : Avoid acidic conditions (pH <3) to prevent Boc-group cleavage .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in toxicological data across literature sources?

- Strategy :

- Data Triangulation : Compare acute toxicity classifications (e.g., irritant properties rated 4/5 in some studies vs. non-carcinogenic classifications ).

- In Vitro Assays**: Conduct MTT assays on human cell lines (e.g., HEK293) to assess cytotoxicity thresholds .

- Literature Meta-Analysis : Cross-reference with databases like PubChem or Reaxys to identify consensus or outlier findings.

Q. What experimental design frameworks optimize reaction yields for derivatives of this compound?

- Approach :

- Factorial Design : Test variables (e.g., temperature, catalyst loading, solvent polarity) in a 2³ factorial matrix to identify synergistic effects .

- Response Surface Methodology (RSM) : Model non-linear relationships between variables and optimize conditions for maximum yield .

Q. How can impurities in synthesized batches be systematically identified and mitigated?

- Analytical Workflow :

- Impurity Profiling : Use HPLC-TOF to detect trace byproducts (e.g., de-Boc intermediates or oxidation products) .

- Recrystallization Optimization : Screen solvents (e.g., dichloromethane/hexane) to improve crystal lattice selectivity .

Q. What methodologies ensure regulatory compliance in cross-border collaborative studies?

- Compliance Checklist :

- GHS Alignment : Classify hazards per UN Transport of Dangerous Goods (TDG) and IATA regulations, even if not strictly required .

- Documentation : Maintain SDS sections 1–16 (e.g., stability, toxicology) per OSHA and EC standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.